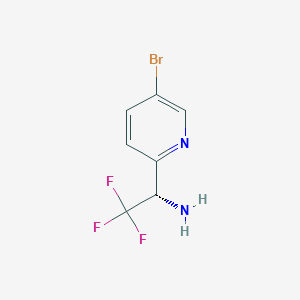
(S)-1-(5-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(5-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine is a chemical compound that features a bromopyridine moiety attached to a trifluoroethanamine structure
Vorbereitungsmethoden
The synthesis of (S)-1-(5-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromopyridine and 2,2,2-trifluoroethanamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
(S)-1-(5-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(S)-1-(5-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of bromopyridine derivatives with biological targets.
Wirkmechanismus
The mechanism of action of (S)-1-(5-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The bromopyridine moiety can bind to enzymes or receptors, modulating their activity. The trifluoroethanamine group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
(S)-1-(5-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine can be compared with similar compounds such as:
(S)-2-(5-Bromopyridin-2-yl)-4-phenyl-4,5-dihydrooxazole: This compound also contains a bromopyridine moiety but differs in its overall structure and applications.
(S)-2-(5-Bromopyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole: Another bromopyridine derivative with distinct chemical properties and uses.
The uniqueness of this compound lies in its trifluoroethanamine group, which imparts unique chemical and biological properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C7H6BrF3N2 |
|---|---|
Molekulargewicht |
255.03 g/mol |
IUPAC-Name |
(1S)-1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6BrF3N2/c8-4-1-2-5(13-3-4)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m0/s1 |
InChI-Schlüssel |
UFBHWOBUIDZYGL-LURJTMIESA-N |
Isomerische SMILES |
C1=CC(=NC=C1Br)[C@@H](C(F)(F)F)N |
Kanonische SMILES |
C1=CC(=NC=C1Br)C(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Isopropoxy-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13052570.png)
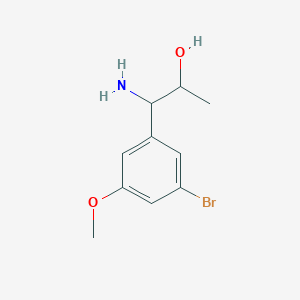
![(1S)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052593.png)
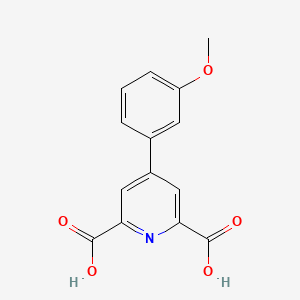
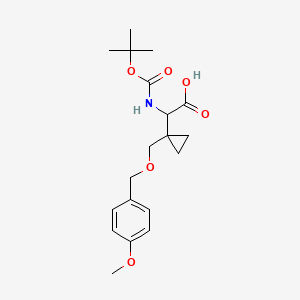
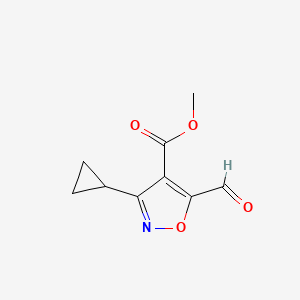
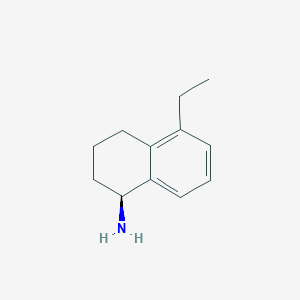
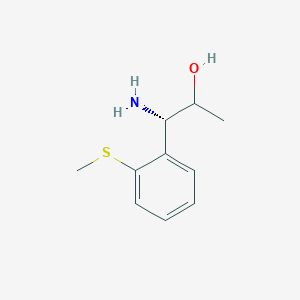
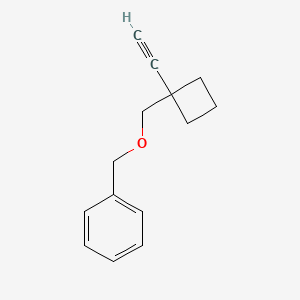
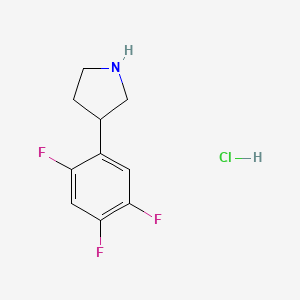


![(5AS,9AR)-1-Methyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13052632.png)
![Ethyl8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13052645.png)
